molecular formula C14H11FO4 B6402357 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261957-80-5

3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6402357
CAS RN: 1261957-80-5
M. Wt: 262.23 g/mol
InChI Key: RVFGMEGXFJUQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% (3-FMPHBA) is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of experimental applications.

Mechanism of Action

3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% is a substrate for cytochrome P450 enzymes, which are involved in drug metabolism. When 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% is metabolized by these enzymes, it is converted into a reactive intermediate, which is then further metabolized to form the active metabolite. This active metabolite is then further metabolized to form the inactive metabolites, which are then excreted from the body.
Biochemical and Physiological Effects
3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of cytochrome P450 enzymes, which can lead to increased drug metabolism. Additionally, 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% can increase the production of reactive oxygen species, which can lead to oxidative stress. Furthermore, 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been shown to inhibit the activity of UDP-glucuronosyltransferase, which can lead to decreased drug metabolism and increased drug toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% in lab experiments is its ability to act as a substrate for cytochrome P450 enzymes. This allows researchers to study the activity of these enzymes in a controlled environment. Additionally, 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% is relatively easy to synthesize and is available in high purity. However, it is important to note that 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% can be toxic if ingested, and should be handled with care.

Future Directions

There are a variety of potential future directions for research involving 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95%. One possibility is to further explore its potential applications in drug metabolism studies, as it is a good substrate for cytochrome P450 enzymes. Additionally, further research could be done to explore the biochemical and physiological effects of 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95%, as well as its potential toxicity. Finally, further research could be done to explore the potential for using 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% in drug delivery systems, as it could be used to target specific tissues.

Synthesis Methods

3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% can be synthesized using a two-step method. The first step is a Friedel-Crafts acylation reaction, where an aromatic compound is reacted with an acid chloride in the presence of an aluminum chloride catalyst to form an acylated product. In the second step, an esterification reaction is performed to form the desired 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95%. This method has been used to synthesize 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% in high yields with excellent purity.

Scientific Research Applications

3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as a substrate for enzymes, such as cytochrome P450 and UDP-glucuronosyltransferase, which are involved in drug metabolism. 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% is also used in studies of drug-drug interactions, as it can be used to measure the activity of these enzymes. Additionally, 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% can be used as a model compound for the study of enzyme kinetics, as it is a good substrate for cytochrome P450 enzymes.

properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-12-4-2-3-11(13(12)15)8-5-9(14(17)18)7-10(16)6-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFGMEGXFJUQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690071
Record name 2'-Fluoro-5-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-80-5
Record name 2'-Fluoro-5-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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